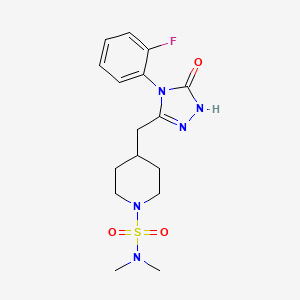

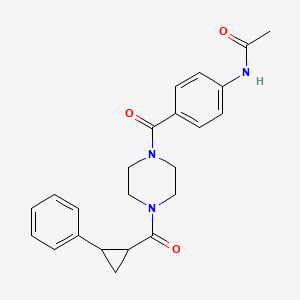

![molecular formula C17H15NO4S B2847290 3-(4-Methoxyphenyl)-5-[(phenylsulfonyl)methyl]isoxazole CAS No. 106808-16-6](/img/structure/B2847290.png)

3-(4-Methoxyphenyl)-5-[(phenylsulfonyl)methyl]isoxazole

Descripción general

Descripción

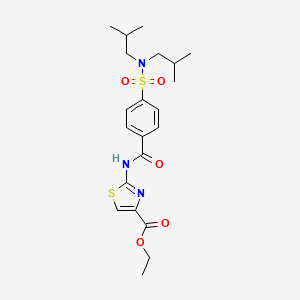

The compound “3-(4-Methoxyphenyl)-5-[(phenylsulfonyl)methyl]isoxazole” is an organic compound containing an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The compound also contains a methoxyphenyl group and a phenylsulfonyl group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the isoxazole ring, with the methoxyphenyl and phenylsulfonyl groups attached at the 3rd and 5th positions, respectively . The exact spatial arrangement would depend on the specific synthesis and could potentially be determined through techniques such as X-ray crystallography.Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the isoxazole ring, as well as the methoxyphenyl and phenylsulfonyl groups . The isoxazole ring is a heterocycle and may undergo reactions at the nitrogen or oxygen atoms. The methoxyphenyl and phenylsulfonyl groups may also influence the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure . Factors such as polarity, molecular weight, and functional groups would influence properties such as solubility, melting point, and boiling point .Aplicaciones Científicas De Investigación

Metalation and Electrophilic Quenching of Isoxazoles

The study of isoxazole derivatives, such as 3-(4-Methoxyphenyl)-5-[(phenylsulfonyl)methyl]isoxazole, has led to advancements in the preparation of thioalkyl derivatives through metalation and electrophilic quenching. This method represents a selective, direct, and synthetically useful entry, highlighting the compound's utility in synthetic organic chemistry, especially in the formation of sulfur-containing compounds (Balasubramaniam, Mirzaei, & Natale, 1990).

Docking Studies and Crystal Structure Analysis

Isoxazole derivatives have been investigated for their binding interactions within biological systems. Docking studies alongside crystal structure analysis provide insights into the orientation and interaction of these molecules within the active sites of enzymes. Such research underscores the potential of isoxazole compounds in the design of enzyme inhibitors, offering a pathway to the development of new therapeutic agents (Al-Hourani et al., 2015).

Isoxazole-Based Intermediates for Herbicides

The synthesis of 3-(substituted phenyl)-5-hydroxyl-5-trifluoromethyl-isoxazolines demonstrates the application of isoxazole derivatives as intermediates in the development of protox-inhibiting herbicides. This research highlights the role of such compounds in agricultural chemistry, providing a foundation for the development of new herbicidal agents with improved efficacy and safety profiles (Wei-rongology, 2004).

Corrosion Inhibition

The corrosion inhibition properties of isoxazole derivatives, such as 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole, in sulfuric acid media for mild steel protection, showcase the compound's potential in industrial applications. These findings are pivotal for the development of new corrosion inhibitors that offer high efficiency and stability, contributing to the longevity and durability of metal components (Bouklah, Hammouti, Lagrenée, & Bentiss, 2006).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-(benzenesulfonylmethyl)-3-(4-methoxyphenyl)-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4S/c1-21-14-9-7-13(8-10-14)17-11-15(22-18-17)12-23(19,20)16-5-3-2-4-6-16/h2-11H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHOBHEHYQRSRNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC(=C2)CS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301332588 | |

| Record name | 5-(benzenesulfonylmethyl)-3-(4-methoxyphenyl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301332588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818753 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

106808-16-6 | |

| Record name | 5-(benzenesulfonylmethyl)-3-(4-methoxyphenyl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301332588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-isopropylphenoxy)ethanone](/img/structure/B2847211.png)

![Methyl N-(3,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2847213.png)

![7-(4-chlorophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2847225.png)

![2-ethoxy-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2847228.png)

![(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2847229.png)